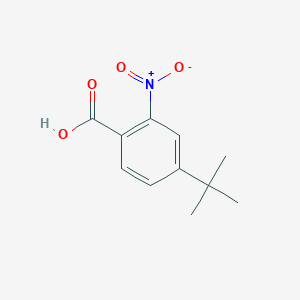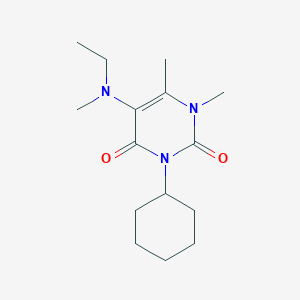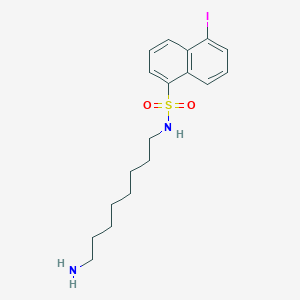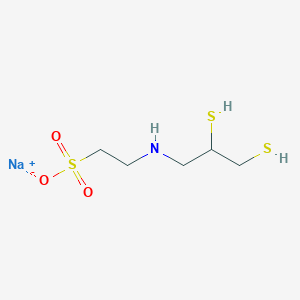
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine, also known as MPDP, is a chemical compound that has been studied for its potential applications in scientific research. MPDP belongs to the class of pyridine alkaloids, which are known for their diverse biological activities. In
作用机制
The mechanism of action of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine is not fully understood, but it is believed to involve the modulation of dopamine receptors and the regulation of neurotransmitter release. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to bind to dopamine receptors with high affinity, particularly the D2 and D3 subtypes. This binding may enhance the activity of these receptors, leading to increased dopamine release and downstream effects on neuronal signaling.
生化和生理效应
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to have various biochemical and physiological effects, particularly on the dopaminergic system. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been found to enhance the release of dopamine, as well as other neurotransmitters such as norepinephrine and serotonin. This may have implications for the treatment of neurological and psychiatric disorders, such as depression, anxiety, and addiction.
实验室实验的优点和局限性
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has several advantages for use in lab experiments. It has a high affinity for dopamine receptors and can be used to study the dopaminergic system. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has some limitations as well. Its mechanism of action is not fully understood, and it may have off-target effects on other neurotransmitter systems. Additionally, its effects may vary depending on the experimental conditions and the specific dopamine receptor subtype being studied.
未来方向
There are several future directions for research on 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine. One area of interest is the development of new compounds based on the structure of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine, which may have improved selectivity and efficacy for dopamine receptors. Another area of interest is the study of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine in animal models of neurological and psychiatric disorders, to better understand its potential therapeutic applications. Additionally, further research is needed to fully elucidate the mechanism of action of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine and its effects on other neurotransmitter systems.
合成方法
The synthesis of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine involves the reaction of 2-acetylpyridine with methylamine and formaldehyde under basic conditions. This reaction produces 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine as a yellowish-brown solid with a melting point of 125-127°C. The purity of 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine can be determined by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学研究应用
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been studied for its potential applications in scientific research, particularly in the areas of neuroscience and pharmacology. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has been shown to have a high affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine has also been found to enhance the release of dopamine and other neurotransmitters, which may have implications for the treatment of neurological and psychiatric disorders.
属性
CAS 编号 |
109835-15-6 |
|---|---|
产品名称 |
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |
分子式 |
C11H16N2 |
分子量 |
176.26 g/mol |
IUPAC 名称 |
1-methyl-4-(1-methylpyrrol-2-yl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H16N2/c1-12-8-5-10(6-9-12)11-4-3-7-13(11)2/h3-5,7H,6,8-9H2,1-2H3 |
InChI 键 |
YWYSUHMRUGHTHJ-UHFFFAOYSA-N |
SMILES |
CN1CCC(=CC1)C2=CC=CN2C |
规范 SMILES |
CN1CCC(=CC1)C2=CC=CN2C |
同义词 |
1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine 1,2,3,6-TMMP 1-methyl-4-(methylpyrrol-2-yl)-1,2,3,6-tetrahydropyridine TMMP |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



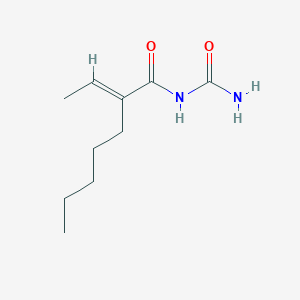
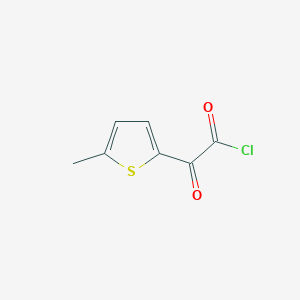
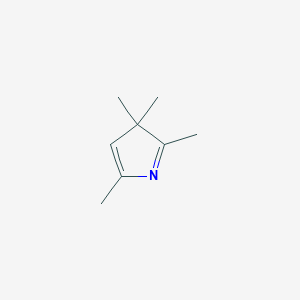
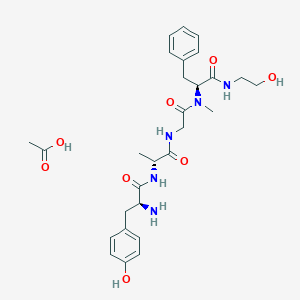
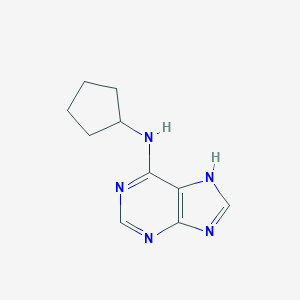
![2-chloro-N-[(4-sulfamoylphenyl)methyl]acetamide](/img/structure/B11575.png)
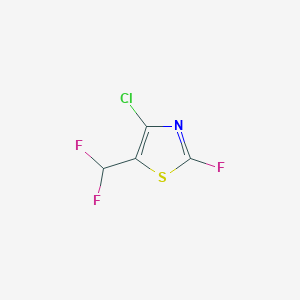
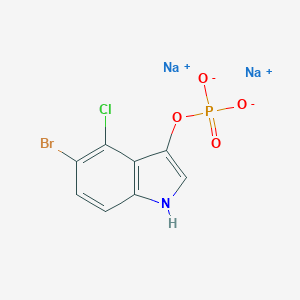
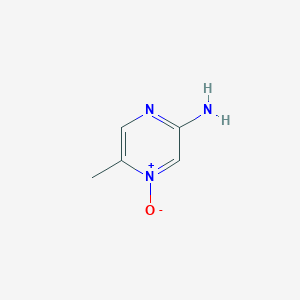
![6-amino-2-[[2-(2-aminopropanoylamino)-4-methylpentanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide](/img/structure/B11583.png)
